molecular formula C9H14N2O2 B181111 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid CAS No. 890593-72-3

4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

Cat. No. B181111
M. Wt: 182.22 g/mol
InChI Key: JNNVIJAPHVWBLT-UHFFFAOYSA-N
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Description

“4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 890593-72-3 . It has a molecular weight of 182.22 and is typically stored at room temperature . The compound is usually in the form of a powder .


Physical And Chemical Properties Analysis

“4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid” has a melting point of 104-105°C . It has a molar refractivity of 61.1±0.5 cm³ . The compound has 4 hydrogen bond acceptors and 1 hydrogen bond donor . It has a polar surface area of 55 Ų and a molar volume of 177.1±7.0 cm³ .

Scientific Research Applications

1. Nitrification Inhibition in Agriculture

  • Application : The compound is used as a nitrification inhibitor (NI) in soil to suppress soil-nitrifier activity and decrease nitrogen losses .
  • Methods : The compound is applied to soil and pure cultures of nitrifying bacteria Nitrosomonas europaea .
  • Results : The compound needs to be broken into DMP to achieve the inhibition of nitrification, which is mediated by a soil biological process .

2. Antileishmanial and Antimalarial Activities

  • Application : The compound is used in the synthesis of hydrazine-coupled pyrazoles, which have shown potent antileishmanial and antimalarial activities .
  • Methods : The synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .
  • Results : Compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

3. Suzuki Coupling and Copper-catalyzed Azidation

  • Application : The compound is used as a reagent for Suzuki Coupling and Copper-catalyzed azidation .
  • Methods : The specific methods of application or experimental procedures are not provided in the source .
  • Results : The specific results or outcomes obtained are not provided in the source .

4. Synthesis of Heterocyclic Amino Acids

  • Application : The compound is used in the synthesis of a new pyrazole compound, an oxazolinic precursor of heterocyclic amino acids .
  • Methods : The compound is synthesized via nucleophilic substitution reaction .
  • Results : The specific results or outcomes obtained are not provided in the source .

Safety And Hazards

The safety information for “4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid” indicates that it has a GHS07 pictogram, and the signal word is "Warning" . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-6-8(2)11(10-7)5-3-4-9(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNNVIJAPHVWBLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCCC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390169
Record name 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid

CAS RN

890593-72-3
Record name 4-(3,5-Dimethyl-pyrazol-1-yl)-butyric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,5-dimethyl-1H-pyrazol-1-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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